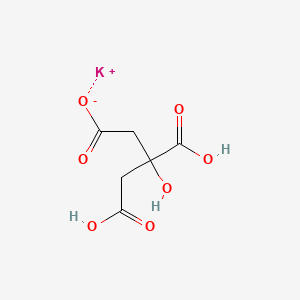

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate

Description

Properties

CAS No. |

866-83-1 |

|---|---|

Molecular Formula |

C6H7KO7 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

potassium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

WKZJASQVARUVAW-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+] |

Other CAS No. |

866-83-1 |

physical_description |

Liquid |

Related CAS |

7778-49-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (Potassium Citrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate, more commonly known as potassium citrate or tripotassium citrate, is the potassium salt of citric acid.[1] It is a versatile compound with significant applications across the pharmaceutical, food and beverage, and cosmetic industries.[2][3] In the pharmaceutical sector, it serves as both an active pharmaceutical ingredient (API) and an excipient.[4] As an API, it is primarily used for the management of kidney stones and conditions requiring urine alkalinization.[5][6] Its role as an excipient includes acting as a buffering agent, sequestering agent, and a source of potassium.[7] This guide provides a comprehensive technical overview of potassium citrate, focusing on its properties, synthesis, and applications in drug development.

Physicochemical Properties

Potassium citrate is a white, crystalline powder that is odorless and has a saline taste.[1][8] It is available in both anhydrous and monohydrate forms, with the monohydrate being particularly hygroscopic and deliquescent.[1][9] The compound is highly soluble in water and glycerin, but practically insoluble in ethanol.[1][7] Aqueous solutions of potassium citrate are slightly alkaline.[7]

Table 1: Physicochemical Properties of Potassium Citrate

| Property | Value | References |

| Chemical Formula | K₃C₆H₅O₇ (anhydrous), K₃C₆H₅O₇·H₂O (monohydrate) | [1][10] |

| Molar Mass | 306.395 g/mol (anhydrous), 324.41 g/mol (monohydrate) | [1][7] |

| Appearance | White, crystalline powder or granules | [7][9] |

| Odor | Odorless | [1][8] |

| Taste | Saline | [1][9] |

| Density | 1.98 g/cm³ | [1][11] |

| Melting Point | 180 °C (decomposes) | [1] |

| Boiling Point | 230 °C | [1] |

| Solubility | Soluble in water and glycerin; insoluble in ethanol | [1][8] |

| pH (saturated aqueous solution) | ~8.5 | [7] |

| Potassium Content | Approximately 38.3% by mass | [1][9] |

Synthesis and Manufacturing

The industrial production of potassium citrate is a well-established process that begins with citric acid, which is typically produced through the fermentation of carbohydrates by the fungus Aspergillus niger.[12] The synthesis of potassium citrate involves the neutralization of citric acid with a high-purity potassium source.[1][12]

Common potassium sources include potassium bicarbonate (KHCO₃), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH).[12] The reaction is a straightforward acid-base neutralization. For example, the reaction with potassium hydroxide is as follows:

C₆H₈O₇ + 3KOH → K₃C₆H₅O₇ + 3H₂O[12]

Following the neutralization reaction, the resulting solution is filtered to remove any impurities.[12] The solution is then concentrated through evaporation and cooled to induce crystallization.[12] The final product is then dried to yield either the anhydrous or monohydrate form of potassium citrate.[12]

Caption: Manufacturing process of potassium citrate.

Applications in Drug Development

Potassium citrate's utility in drug development is multifaceted, serving as both an active pharmaceutical ingredient and a versatile excipient.

Active Pharmaceutical Ingredient (API)

As an API, potassium citrate is primarily indicated for the management of renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis.[9] It is also used to prevent uric acid and cystine stones.[4][5]

Mechanism of Action

The therapeutic effect of potassium citrate stems from its ability to alkalinize the urine.[13] After oral administration, potassium citrate is absorbed and metabolized to bicarbonate, which increases blood and urinary pH.[9][14] This elevation in urinary pH has several beneficial effects:

-

Increased Citrate Excretion: Potassium citrate therapy modifies the renal handling of citrate, leading to increased urinary citrate levels.[9][15]

-

Calcium Complexation: The increased citrate in the urine complexes with calcium, which reduces the activity of calcium ions and decreases the saturation of calcium oxalate, thereby inhibiting the formation of calcium oxalate stones.[9][16]

-

Inhibition of Crystal Nucleation: Citrate directly inhibits the spontaneous nucleation of both calcium oxalate and calcium phosphate crystals.[9]

-

Increased Uric Acid Solubility: The rise in urinary pH increases the ionization of uric acid to the more soluble urate ion, which helps prevent the formation of uric acid stones.[9][13]

Caption: Mechanism of action of potassium citrate.

Pharmaceutical Excipient

In addition to its role as an API, potassium citrate is widely used as an excipient in various pharmaceutical formulations.[3][7] Its primary functions as an excipient include:

-

Buffering Agent: It helps to maintain the pH of formulations, which is crucial for the stability and efficacy of many drugs.[2][7]

-

Sequestering Agent: It can chelate metal ions, which can help to prevent degradation of the active ingredient.[7]

-

Potassium Source: In some formulations, it is used to provide potassium supplementation.[4]

-

Taste-Masking Agent: Its saline taste can help to mask the unpleasant taste of some active ingredients in oral solutions and suspensions.[17]

Analytical and Quality Control Methodologies

Ensuring the quality and purity of potassium citrate is paramount for its use in pharmaceutical applications. Various analytical methods are employed for its characterization and quality control.

Identification

-

Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with the reference spectrum of potassium citrate.

-

Qualitative Tests for Potassium and Citrate: Standard chemical tests can confirm the presence of potassium and citrate ions.

Assay

A common method for the assay of potassium citrate is titration.

Protocol: Titration Assay for Potassium Citrate

-

Sample Preparation: Accurately weigh a specified amount of potassium citrate and dissolve it in a known volume of distilled water.

-

Titration: Titrate the solution with a standardized solution of a strong acid, such as hydrochloric acid (HCl), using a suitable indicator (e.g., methyl orange) or a pH meter to determine the endpoint.

-

Calculation: The amount of potassium citrate in the sample is calculated based on the volume and concentration of the titrant used.

Impurity Profiling

-

Heavy Metals: The sample is tested for the presence of heavy metals using methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Chlorides, Sulfates, and Oxalates: These impurities are typically determined by wet chemical methods or ion chromatography.

-

Readily Carbonizable Substances: This test indicates the presence of organic impurities.

Safety and Toxicology

Potassium citrate is generally regarded as a safe and non-toxic material when used in oral pharmaceutical formulations.[7] However, excessive ingestion can lead to adverse effects.

Table 2: Toxicological Data for Potassium Citrate

| Parameter | Value | Reference |

| LD₅₀ (Oral, rat) | 5400 mg/kg | [1] |

| LD₅₀ (Intravenous, dog) | 170 mg/kg | [1] |

The primary risk associated with high doses of potassium citrate is hyperkalemia (elevated potassium levels in the blood), especially in patients with renal impairment or those taking potassium-sparing diuretics.[14][18] Symptoms of hyperkalemia can include muscle weakness, cardiac arrhythmias, and, in severe cases, cardiac arrest.[14] Therefore, monitoring of serum electrolytes is recommended during therapy.[14]

Stability and Storage

Potassium citrate is a stable compound but is hygroscopic, particularly the monohydrate form.[7][19] It should be stored in airtight containers in a cool, dry place to prevent moisture absorption, which can lead to caking.[7][20]

Conclusion

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate is a compound of significant importance in the pharmaceutical industry. Its well-characterized physicochemical properties, established synthesis methods, and dual role as both an active pharmaceutical ingredient and a versatile excipient make it a valuable component in drug development. A thorough understanding of its mechanism of action, analytical profiles, and safety considerations is essential for its effective and safe use in pharmaceutical formulations.

References

-

The Journey of Citric Acid to Potassium Citrate: A Manufacturing Overview. 12

-

Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem. 9

-

Potassium citrate - Wikipedia.

-

Potassium Citrate. 7

-

Potassium Citrate | Active Pharmaceutical Ingredients - Bayview Pharmacy.

-

Potassium Citrate - Urinary Alkalizer - wbcil.

-

What is Potassium Citrate Used for in Pharma? Benefits, Applications & Grades Explained.

-

Potassium Citrate Monohydrate: Essential Nutrient for Wellness - Annexe Chem.

-

What is the mechanism of Potassium Citrate? - Patsnap Synapse.

-

What is the mechanism of action of Potassium (K+) supplements (potassium citrate)? - Dr.Oracle.

-

TRIPOTASSIUM CITRATE - Ataman Kimya.

-

What is Potassium Citrate used for? - Patsnap Synapse.

-

K-XR Mechanism of Action | MIMS Philippines.

-

Independent Chemical Supplies Premium-Grade Potassium Citrate for Industrial and Food Applications.

-

Potassium Citrate Supplier & Distributor | Connection Chemical, LP.

-

Organic Potassium Citrate - Stauber Performance Ingredients.

-

Potassium Citrate | 866-84-2 - ChemicalBook.

-

Use of Potassium Citrate in pharmaceutical and Food Industries - apismedicine.

-

Applications and Uses of Potassium Citrate.

-

Tripotassium Citrate - MT ROYAL.

-

News - What is tripotassium citrate used for? - Hainan Huayan Collagen.

-

Tripotassium Citrate | Mineral Salts | MINERALS & SOLUTIONS - Jungbunzlauer.

-

MATERIAL SAFETY DATA SHEET POTASSIUM CITRATE.

-

CN103012115A - Production process of medicinal potassium citrate - Google Patents.

-

Preparation method of potassium citrate - Eureka | Patsnap.

-

Potassium citrate: Uses, Dosage, Side Effects an... | MIMS Philippines.

-

Synthesis of potassium citrate - PrepChem.com.

-

Urocit K (potassium citrate) dosing, indications, interactions, adverse effects, and more.

-

Potassium Citrate | USP, FCC Grade | CAS 866-84-2 | AllanChem.

-

CN105111070A - Preparation method of potassium citrate - Google Patents.

-

Preparation method of potassium citrate (2015) | Tang Hongquan | 1 Citations - SciSpace.

-

Potassium citrate - YouTube.

-

Synthesis routes of 1,2,3-propanetricarboxylic acid, 2-hydroxy-, potassium salt - Benchchem.

-

POTASSIUM CITRATE - ACITRATE - 1080 mg Extended-Release Tablet ANTIUROLITHIC - Scriptmed Inc.

-

POTASSIUM CITRATE bulk active fine chemical vendors - Drug Patent Watch.

-

potassium citrate - Active Pharmaceutical Ingredient - Lyttis.

-

Potassium Citrate: Package Insert / Prescribing Info / MOA - Drugs.com.

-

Safety Data Sheet Potassium Citrate Revision 5, Date 08 Nov 2021 - Redox.

-

Potassium Citrate, USP/FCC - Ingredi.

-

Potassium Citrate: Uses & Side Effects - Cleveland Clinic.

Sources

- 1. Potassium citrate - Wikipedia [en.wikipedia.org]

- 2. Independent Chemical Supplies Premium-Grade Potassium Citrate for Industrial and Food Applications [independentchemical.com]

- 3. connectionchemical.com [connectionchemical.com]

- 4. Potassium Citrate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 5. chemignition.com [chemignition.com]

- 6. foodsweeteners.com [foodsweeteners.com]

- 7. phexcom.com [phexcom.com]

- 8. Potassium Citrate | 866-84-2 [chemicalbook.com]

- 9. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wbcil.com [wbcil.com]

- 11. annexechem.com [annexechem.com]

- 12. nbinno.com [nbinno.com]

- 13. What is Potassium Citrate used for? [synapse.patsnap.com]

- 14. mims.com [mims.com]

- 15. droracle.ai [droracle.ai]

- 16. mims.com [mims.com]

- 17. Potassium Citrate | USP, FCC Grade | CAS 866-84-2 | AllanChem [allanchem.com]

- 18. reference.medscape.com [reference.medscape.com]

- 19. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 20. ingredi.com [ingredi.com]

"Monopotassium citrate" chemical structure and synthesis

An In-Depth Technical Guide to Monopotassium Citrate: Chemical Structure, Synthesis, and Applications

Introduction

Monopotassium citrate, also known as potassium dihydrogen citrate or citric acid monopotassium salt, is the uninegative potassium salt of citric acid.[1][2][3] In this compound, one of the three carboxylic acid groups of citric acid is neutralized by a potassium ion. Its unique properties as an acidic salt make it a versatile compound with significant applications across the pharmaceutical, food, and cosmetic industries, as well as in fundamental laboratory research.[1] This guide provides a comprehensive technical overview of its chemical structure, detailed synthesis protocols, and key applications, with a focus on its relevance to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Monopotassium citrate is an achiral molecule.[4] The presence of two remaining carboxylic acid protons and one carboxylate group gives it its characteristic acidic and buffering properties in aqueous solutions.[2][5]

The fundamental identifiers and key physicochemical properties of monopotassium citrate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | potassium 3-carboxy-3,5-dihydroxy-5-oxopentanoate | [2] |

| Synonyms | Potassium dihydrogen citrate, Citric acid monopotassium salt, E-332(i) | [1][2][6] |

| CAS Number | 866-83-1 | [1][3][7] |

| Molecular Formula | C₆H₇KO₇ or KH₂C₆H₅O₇ | [1][2][3][7] |

| Molecular Weight | 230.21 g/mol | [1][2][7] |

| Appearance | White, crystalline or granular powder | [1][2][7] |

| Solubility | Soluble in water, insoluble in ethanol | [7][8] |

| pH (1% aq. solution) | 3.5 - 3.8 | [2] |

Synthesis of Monopotassium Citrate

The synthesis of monopotassium citrate is fundamentally an acid-base neutralization reaction.[8] The process involves reacting citric acid with a stoichiometric amount of a potassium-containing base to neutralize exactly one of the three carboxylic acid protons.

Pillar 1: Stoichiometric Neutralization from Citric Acid

The most direct and common method for laboratory and industrial synthesis is the reaction of citric acid with a potassium base such as potassium carbonate (K₂CO₃), potassium bicarbonate (KHCO₃), or potassium hydroxide (KOH).[8] The choice of base influences the reaction stoichiometry and byproducts. Using potassium carbonate is often favored for its cost-effectiveness and ease of handling, though it results in carbon dioxide effervescence that must be managed.

Causality in Experimental Design:

-

Stoichiometry: The molar ratio is critical. A 2:1 molar ratio of citric acid to potassium carbonate is required to ensure only the monopotassium salt is formed. Excess base would lead to the formation of dipotassium or tripotassium citrate.

-

Solvent: Water is the universal solvent for this reaction due to the high solubility of both reactants and the final product.[7]

-

Temperature Control: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. However, excessive heat during product isolation can lead to charring.[5]

-

Isolation: The product is isolated by removing the water solvent. Slow evaporation or controlled crystallization is preferred to obtain a pure, crystalline solid rather than a vitreous gel.[5]

Experimental Protocol: Laboratory Synthesis via Potassium Carbonate

This protocol details the synthesis of monopotassium citrate from citric acid monohydrate and anhydrous potassium carbonate.

Materials:

-

Citric Acid Monohydrate (C₆H₈O₇·H₂O, M.W. = 210.14 g/mol )

-

Anhydrous Potassium Carbonate (K₂CO₃, M.W. = 138.21 g/mol )

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Beakers

-

Heating Mantle or Hot Plate

-

pH Meter or pH strips

Procedure:

-

Reactant Calculation: To synthesize approximately 100 g of monopotassium citrate (M.W. = 230.21 g/mol ), calculate the required mass of reactants.

-

Moles of target product: 100 g / 230.21 g/mol ≈ 0.434 mol.

-

The reaction is: 2 C₆H₈O₇ + K₂CO₃ → 2 KC₆H₇O₇ + H₂O + CO₂.

-

Mass of Citric Acid Monohydrate: 0.434 mol * 210.14 g/mol ≈ 91.2 g.

-

Mass of Potassium Carbonate: (0.434 mol / 2) * 138.21 g/mol ≈ 30.0 g.

-

-

Dissolution: In a 500 mL beaker, dissolve 91.2 g of citric acid monohydrate in approximately 150 mL of deionized water. Stir until fully dissolved.

-

Reaction: Slowly and carefully add the 30.0 g of potassium carbonate to the citric acid solution in small portions. Causality: This is critical to control the brisk effervescence of carbon dioxide gas and prevent the reaction mixture from overflowing.[5]

-

Completion: After all the potassium carbonate has been added, continue stirring for 30 minutes. Gently heat the solution to 40-50°C to ensure the reaction goes to completion and to help expel any remaining dissolved CO₂.[5]

-

pH Verification: Cool the solution to room temperature and check the pH. The final pH should be in the range of 3.5-4.0, confirming the formation of the monobasic salt.[2][5]

-

Isolation:

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a large evaporating dish. Heat gently (below 80°C) to concentrate the solution until crystals begin to form on the surface.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

-

Drying: Collect the white crystalline powder by vacuum filtration and dry in a desiccator or a vacuum oven at low heat.

Caption: Workflow for the synthesis of monopotassium citrate.

Pillar 2: Advanced and Industrial Synthesis Routes

For pharmaceutical-grade production, higher purity is often required, necessitating more advanced methods. These can involve purification of raw materials or alternative reaction pathways.

-

Ion-Exchange Chromatography: One patented method involves passing a solution of ammonium citrate through an ion-exchange resin column. The ammonium ions are exchanged for potassium ions from a potassium carbonate or potassium hydroxide solution, yielding a high-purity potassium citrate solution that is then concentrated and crystallized.[9][10] This method is advantageous for removing impurities that are difficult to separate by simple crystallization.

-

Purification from Fermentation Broth: Industrial production of citric acid often starts from fermentation. The resulting broth can be filtered and purified using activated carbon and extraction steps before being neutralized with a potassium source like potassium bicarbonate.[11] This integrated process is efficient for large-scale manufacturing.

Applications in Drug Development and Research

Monopotassium citrate's value lies in its chemical properties as a weak acid, a buffering agent, and a source of potassium and citrate ions.

-

Urinary Alkalinization and Prevention of Kidney Stones: This is a primary medicinal application.[8][12] When metabolized, citrate is converted to bicarbonate, which increases urinary pH (alkalinization). Furthermore, the excreted citrate chelates urinary calcium, reducing the saturation of calcium oxalate and calcium phosphate and inhibiting the growth of these crystals into stones.[12]

-

Buffering Agent: In pharmaceutical formulations, it is used to maintain a stable pH, which is crucial for drug stability and efficacy.[1] Its buffering range around its pKa values makes it effective in slightly acidic formulations.

-

Electrolyte Source: It can be used in oral rehydration solutions or supplements to correct potassium deficiency (hypokalemia).[1]

-

Laboratory Reagent: In biochemical and cell culture applications, it is used as a component of buffers and media, providing essential potassium ions and maintaining pH stability.[1]

Caption: Mechanism of action in kidney stone prevention.

Conclusion

Monopotassium citrate is a fundamentally important chemical whose synthesis is based on straightforward acid-base chemistry. Its utility, however, is extensive and sophisticated, ranging from a pH buffer in complex drug formulations to a primary therapeutic agent for the management of urinary calculi. For researchers and developers, a thorough understanding of its synthesis, particularly the control of stoichiometry and purification methods, is essential to producing a high-purity product suitable for its intended application. Its predictable in-vivo behavior as a urinary alkalinizing agent further solidifies its role as a valuable compound in modern medicine.

References

-

Wikipedia. Potassium citrate. [Link]

-

gsrs. MONOPOTASSIUM CITRATE. [Link]

-

Merck Index. Potassium Citrate, Monobasic. [Link]

-

National Center for Biotechnology Information. (n.d.). Monopotassium citrate. PubChem Compound Database. [Link]

-

PrepChem.com. Synthesis of potassium citrate. [Link]

-

The Inorganic Chemist. (2025, August 15). Preparation of Potassium citrate (monobasic) - C6H7O7K. YouTube. [Link]

-

FORTUNESTAR S&T. Bulk Monospotassium Citrate (Potassium Dihydrogen Citrate / Potassium Citrate Monobasic). [Link]

-

FAO/WHO Expert Committee on Food Additives. POTASSIUM DIHYDROGEN CITRATE. [Link]

-

Eureka | Patsnap. Production process of medicinal potassium citrate. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Monopotassium citrate | C6H7O7K | CID 23678371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. youtube.com [youtube.com]

- 6. fao.org [fao.org]

- 7. Potassium Citrate, Monobasic [drugfuture.com]

- 8. Potassium citrate - Wikipedia [en.wikipedia.org]

- 9. Production process of medicinal potassium citrate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103012115A - Production process of medicinal potassium citrate - Google Patents [patents.google.com]

- 11. CN105111070A - Preparation method of potassium citrate - Google Patents [patents.google.com]

- 12. annexechem.com [annexechem.com]

A Spectroscopic and Methodological Guide to Monobasic Potassium Citrate

This technical guide provides an in-depth analysis of the spectroscopic properties of monobasic potassium citrate (also known as potassium dihydrogen citrate), a compound of significant interest in the pharmaceutical and food industries.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction to Monobasic Potassium Citrate

Monobasic potassium citrate (CAS No. 866-83-1) is a potassium salt of citric acid with the chemical formula C₆H₇KO₇ and a molecular weight of 230.21 g/mol .[2][3][4] It is utilized as a buffering agent, sequestrant, and yeast food.[2] In the pharmaceutical field, it serves as an active ingredient for the management of renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis.[5] Its ability to increase urinary pH and citrate levels is central to its therapeutic effect.[5] A thorough understanding of its spectroscopic characteristics is paramount for quality control, stability testing, and formulation development.

Below is a representation of the chemical structure of monobasic potassium citrate.

Caption: Molecular structure of Monobasic Potassium Citrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For monobasic potassium citrate, both ¹H and ¹³C NMR provide valuable insights into its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of monobasic potassium citrate is expected to show signals corresponding to the methylene (-CH₂-) protons. Due to the chiral center at the C3 carbon of the citrate backbone, the adjacent methylene protons are diastereotopic and should appear as two sets of doublets, forming an AB quartet.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.9 | AB quartet | 4H | -CH₂- |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

A ¹H NMR spectrum for monobasic potassium citrate is available in the PubChem database, recorded on a Varian A-60D instrument.[6] While specific peak assignments are not detailed, the spectral pattern is consistent with the expected AB quartet for the diastereotopic methylene protons. For comparison, the ¹H NMR spectrum of citric acid in H₂O shows a similar pattern for the methylene protons.[7]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of monobasic potassium citrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a common choice due to the compound's high water solubility.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using a suitable internal or external standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or polarization transfer techniques are often employed.[8]

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 45 | -CH₂- |

| ~ 75 | C-OH |

| ~ 175-180 | -COOH and -COO⁻ |

Note: The carboxylate and carboxylic acid carbons will have distinct but similar chemical shifts.

While a specific ¹³C NMR spectrum for monobasic potassium citrate was not found in the initial search, data for dibasic potassium citrate is available, which can serve as a useful reference.[9] The chemical shifts for the methylene and quaternary carbons are expected to be in a similar range.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is recommended.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A sufficient number of scans and a suitable relaxation delay are crucial for accurate integration if quantitative analysis is desired.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] The IR spectrum of monobasic potassium citrate is characterized by absorptions corresponding to hydroxyl, carboxyl, and carboxylate groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500 - 2500 | Broad, Strong | O-H stretch (carboxylic acid and alcohol) |

| ~ 1730 | Strong | C=O stretch (carboxylic acid) |

| ~ 1600 | Strong | C=O stretch (asymmetric, carboxylate) |

| ~ 1400 | Medium | C-O stretch / O-H bend |

| ~ 1200 | Medium | C-O stretch |

A study on potassium dihydrogen citrate crystals confirmed the presence of various functional groups using FT-IR spectroscopy.[1][11] The spectrum is expected to show a broad O-H stretching band due to the presence of both carboxylic acid and alcohol moieties, and strong carbonyl absorptions for the carboxylic acid and carboxylate groups.

Experimental Protocol for FT-IR (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected for background subtraction.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and obtaining structural information. For a polar and non-volatile compound like monobasic potassium citrate, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data (ESI-Negative Mode):

| m/z | Ion |

| 191.0192 | [Citrate - H]⁻ |

| 229.9829 | [Monobasic Potassium Citrate - 2H + K]⁻ |

The monoisotopic mass of monobasic potassium citrate is 229.98288404 Da.[6] In negative ion mode ESI-MS, the deprotonated citrate anion at m/z 191.0192 is expected to be a prominent peak. The intact deprotonated molecule may also be observed. Predicted MS/MS data suggests fragmentation of the citrate ion upon collision-induced dissociation.[12]

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to identify the most informative ionization mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23678371, Monopotassium citrate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1988). POTASSIUM DIHYDROGEN CITRATE. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Potassium dihydrogen citrate (FDB020024). Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook - SRD 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Structural, Spectroscopic and Thermal Studies of Potassium Di-Hydrogen Citrate Crystal 20. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735208, Potassium Citrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, Spectroscopic and Thermal Studies of Potassium Di-Hydrogen Citrate Crystal20. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). potassium - the NIST WebBook. Retrieved from [Link]

-

LookChem. (n.d.). POTASSIUM DIHYDROGEN CITRATE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). potassium - the NIST WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). potassium dihydrogen citrate, 866-83-1. Retrieved from [Link]

-

SpectraBase. (n.d.). Potassium citrate, hydrate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

FlavScents. (n.d.). potassium dihydrogen citrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-n.m.r. study of citrate metabolism in rabbit renal proximal-tubule cells. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000094). Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubMed. (1989). 13C-n.m.r. study of citrate metabolism in rabbit renal proximal-tubule cells. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. 866-83-1・Potassium Dihydrogen Citrate・165-06322・169-06325[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. scbt.com [scbt.com]

- 5. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Monopotassium citrate | C6H7O7K | CID 23678371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000094) [hmdb.ca]

- 8. magritek.com [magritek.com]

- 9. POTASSIUM CITRATE, DIBASIC(3609-96-9) 13C NMR spectrum [chemicalbook.com]

- 10. compoundchem.com [compoundchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Showing Compound Potassium dihydrogen citrate (FDB020024) - FooDB [foodb.ca]

"Citric acid, monopotassium salt" mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Citric Acid, Monopotassium Salt in Biological Systems

Executive Summary

Citric acid, monopotassium salt, commonly known as potassium citrate, is a cornerstone in the management of several renal and metabolic disorders. Its therapeutic efficacy is not derived from a single mode of action but rather from a sophisticated interplay of its constituent ions—potassium and citrate—within complex biological pathways. Upon ingestion, potassium citrate dissociates and the citrate anion is metabolized, yielding an alkaline load of bicarbonate. This metabolic conversion is central to its primary mechanisms: the alkalinization of urine and the correction of low urinary citrate levels (hypocitraturia), a significant risk factor for kidney stone formation.[1][2] This guide provides a detailed exploration of these mechanisms, elucidating how potassium citrate modifies urinary chemistry to inhibit the formation, growth, and aggregation of crystalline structures, particularly calcium oxalate, calcium phosphate, and uric acid stones.[3][4] We will delve into its influence on systemic acid-base balance, its role in cellular metabolism via the Krebs cycle, and its effects on calcium homeostasis. This document synthesizes current knowledge, presents quantitative data on its physiological effects, details relevant experimental protocols, and provides visual diagrams of the key pathways to offer a comprehensive resource for the scientific community.

Introduction to Potassium Citrate

Potassium citrate (C₆H₅K₃O₇) is the trivalent potassium salt of citric acid. It is a white, crystalline powder that is highly soluble in water. In the context of biological systems, its significance lies in its metabolic fate and subsequent physiological effects. When administered orally, it acts as a potent urinary alkalinizer and a source of citrate, making it a first-line therapy for the prevention of recurrent nephrolithiasis (kidney stones).[5][6] Low urinary citrate, or hypocitraturia, is a common metabolic abnormality in patients with kidney stones, present in 20-60% of cases.[6] Citrate is a natural and potent inhibitor of the crystallization of stone-forming salts.[7] Therefore, understanding the precise mechanisms by which potassium citrate restores normal urinary chemistry is paramount for its effective clinical application and for the development of novel therapeutic strategies.

Pharmacokinetics and Cellular Metabolism

Upon oral administration, potassium citrate is readily absorbed in the gastrointestinal tract. The absorbed citrate enters the systemic circulation and is primarily metabolized in the liver, with a smaller fraction metabolized in renal tubular cells.[8] The core of its metabolic transformation is its entry into the tricarboxylic acid (TCA) or Krebs cycle, a fundamental pathway for cellular energy production in all aerobic organisms.[9][10]

The metabolism of one molecule of citrate effectively consumes three protons, which is equivalent to generating three molecules of bicarbonate (HCO₃⁻).[11] This production of bicarbonate constitutes an "alkaline load," which is the foundation for many of potassium citrate's therapeutic effects.[3] The resulting bicarbonate is then released into the bloodstream, where it contributes to the body's buffering systems, influencing both systemic and urinary pH.

While the vast majority of absorbed citrate is metabolized for energy, its administration modifies the renal handling of the citrate that is filtered by the glomerulus.[3][8] This leads to a significant increase in urinary citrate excretion, a key therapeutic outcome.

Core Mechanisms of Action in Biological Systems

The therapeutic utility of potassium citrate stems from three primary, interconnected mechanisms: modification of urinary chemistry, systemic alkalinization, and influence on calcium homeostasis.

Renal Mechanisms and Prevention of Nephrolithiasis

The kidney is the primary site of action for potassium citrate in its role as a preventative agent for stone disease. Its effects on urine composition are profound and multifaceted.

The metabolism of citrate to bicarbonate results in an alkaline load that increases urinary pH.[3][5] This effect is particularly crucial for the management of uric acid and cystine stones, which are significantly more soluble in alkaline urine.[3][12] For uric acid stone formers, the therapeutic goal is to maintain a urinary pH between 6.5 and 7.0 to promote the dissolution of existing stones and prevent the formation of new ones.[12]

Potassium citrate therapy is the treatment of choice for hypocitraturia.[2] It reliably increases urinary citrate levels, primarily by modifying the renal handling of citrate rather than simply increasing the filtered load.[3][8] The alkaline load produced from citrate metabolism is thought to decrease the reabsorption of citrate by the renal proximal tubule cells, thereby increasing its excretion.[13] Restoring urinary citrate to normal or supernormal levels is the central mechanism for preventing calcium-based stones.[14]

Increased urinary citrate inhibits stone formation through two distinct physicochemical processes:

-

Calcium Chelation: Citrate is a natural chelator that binds with urinary calcium to form a highly soluble complex (calcium citrate).[1] This action reduces the concentration of free ionic calcium available to bind with oxalate or phosphate, thereby decreasing the supersaturation of calcium oxalate and calcium phosphate in the urine.[3][8]

-

Direct Inhibition of Crystallization: Beyond chelation, citrate directly interferes with the crystallization process. It adsorbs onto the surface of calcium oxalate and calcium phosphate crystals, inhibiting their nucleation, aggregation, and growth into larger, clinically significant stones.[3][6]

A notable, though sometimes transient, effect of potassium citrate therapy is a reduction in urinary calcium excretion.[8] The mechanism is believed to be multifactorial. The systemic alkaline load may increase calcium reabsorption in the distal renal tubules and reduce the mobilization of calcium from bone that can occur in response to chronic metabolic acidosis.[6][15] This effect provides an additional layer of protection against the formation of calcium-containing stones.

Clinical Efficacy and Quantitative Data

The clinical efficacy of potassium citrate in reducing the recurrence of kidney stones is well-established through numerous studies, including randomized controlled trials.[14][16] Long-term treatment has been shown to decrease new stone formation in over 90% of patients with hypocitraturia, with remission rates approaching 80%.[14][17]

Quantitative Impact on Urinary Parameters

The administration of potassium citrate leads to predictable and significant changes in 24-hour urine composition. The table below summarizes typical findings from a retrospective study of patients with hypocitraturic calcium oxalate nephrolithiasis treated with potassium citrate.

| Urinary Parameter | Mean Pre-Treatment Value | Mean Post-Treatment Value | Mean Change | P-Value |

| Citrate (mg/day) | 280.0 | 548.4 | +268.4 | < 0.0001 |

| pH | 5.87 | 6.47 | +0.60 | 0.001 |

| Calcium (mg/day) | 216.0 | 156.5 | -59.5 | 0.04 |

| Potassium (mEq/day) | 58.7 | 94.1 | +35.4 | < 0.0001 |

Table 1: Changes in 24-hour urinary parameters following potassium citrate therapy. Data adapted from a study on patients with hypocitraturic calcium oxalate nephrolithiasis.

Experimental Protocols and Methodologies

Accurate assessment of a patient's metabolic risk for stone formation is critical for initiating and monitoring potassium citrate therapy. The 24-hour urine collection is the gold standard for this evaluation.

Protocol for 24-Hour Urine Collection and Analysis

This protocol outlines the standard procedure for collecting and preparing a 24-hour urine sample for the analysis of stone risk factors.

Objective: To obtain a complete and accurate 24-hour urine sample for the quantification of citrate, calcium, oxalate, uric acid, pH, volume, and creatinine.

Materials:

-

Large, clean urine collection container (typically 3-4 liters) with a preservative (e.g., thymol or toluene), provided by the laboratory.

-

Smaller, clean container for voiding.

-

Cooler with ice or access to a refrigerator.

Procedure:

-

Start Time: Upon waking on Day 1, empty the bladder completely into the toilet. Do NOT collect this first urine. Record the exact time and date. This is the start of the 24-hour collection period.

-

Collection: For the next 24 hours, collect ALL urine voided in the smaller container and carefully transfer it to the large collection container.

-

Storage: Keep the large collection container capped and stored in a cool place (refrigerator or cooler with ice) throughout the entire collection period to prevent bacterial growth and degradation of analytes.

-

Final Collection: Exactly 24 hours after the start time (on the morning of Day 2), empty the bladder completely one last time and add this final sample to the large collection container. This is the end of the collection period.

-

Transport: Ensure the container is tightly capped. Promptly transport the entire 24-hour collection to the laboratory for analysis.

-

Laboratory Analysis: The laboratory will measure the total volume of the sample. Aliquots will then be taken for various assays, including the enzymatic determination of citrate.

Enzymatic Assay for Urinary Citrate Determination

This is a common, reliable method used in clinical laboratories to quantify citrate concentrations in urine.[18][19]

Principle: The assay is based on a series of enzymatic reactions. Citrate is converted to oxaloacetate and acetate by the enzyme citrate lyase. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the simultaneous oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, which is proportional to the amount of NADH consumed, is directly related to the initial citrate concentration in the sample.

Procedure (Simplified):

-

Sample Preparation: A urine aliquot is centrifuged to remove particulate matter. The supernatant is diluted as necessary with deionized water to bring the citrate concentration within the linear range of the assay.

-

Reagent Preparation: Prepare a reaction buffer containing tris(hydroxymethyl)aminomethane (Tris), MDH, and NADH.

-

Initial Absorbance: Add the prepared urine sample to the reaction buffer in a cuvette. Measure the initial absorbance at 340 nm (A1).

-

Reaction Initiation: Add citrate lyase to the cuvette to start the enzymatic reaction.

-

Final Absorbance: Allow the reaction to proceed to completion (typically 5-10 minutes at a controlled temperature, e.g., 37°C). Measure the final absorbance at 340 nm (A2).

-

Calculation: The change in absorbance (ΔA = A1 - A2) is used to calculate the citrate concentration by comparing it to the ΔA of a known standard. The final result is typically reported in mg/dL or mmol/L and then calculated for the total 24-hour excretion based on the total urine volume.

Conclusion and Future Directions

Citric acid, monopotassium salt exerts its profound biological effects through a well-defined set of mechanisms centered on its metabolic conversion to bicarbonate. This leads to a favorable modification of the urinary environment, making it less conducive to the formation of common kidney stones. Its actions—increasing urinary pH, restoring citrate levels, chelating calcium, and directly inhibiting crystallization—are supported by extensive clinical evidence. While its primary application is in nephrology, the fundamental role of citrate in cellular metabolism suggests that its influence may extend to other biological systems. Future research could further explore the long-term effects of alkali therapy on bone metabolism, the potential for potassium-magnesium citrate formulations to offer superior benefits, and the intricate regulation of renal citrate transporters as potential therapeutic targets.

References

-

Bushinsky, D. A. (2010). Effect of Potassium Citrate on Calcium Phosphate Stones in a Model of Hypercalciuria. American Journal of Physiology-Cell Physiology, 298(5), C1363-C1375. [Link]

-

Coe, F. L. (2015). HOW POTASSIUM CITRATE PILLS WORK. The University of Chicago Kidney Stone Program. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Potassium Citrate?. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Potassium (K+) supplements (potassium citrate)?. [Link]

-

Dr.Oracle. (2025). What is the role of potassium citrate in preventing nephrolithiasis (kidney stones)?. [Link]

-

Mayo Clinic. (2025). Potassium citrate (oral route). [Link]

-

Leslie, S. W., & Sajjad, H. (2024). Hypocitraturia and Renal Calculi. In StatPearls. StatPearls Publishing. [Link]

-

Iolascon, G., et al. (2021). Role of Citrate in Pathophysiology and Medical Management of Bone Diseases. Nutrients, 13(9), 3233. [Link]

-

Oster, J. R., et al. (2016). Potassium citrate decreases urine calcium excretion in patients with hypocitraturic calcium oxalate nephrolithiasis. Urolithiasis, 44(4), 345-349. [Link]

-

Medscape. (2023). Hypocitraturia. [Link]

-

MIMS Philippines. (n.d.). K-XR Mechanism of Action. [Link]

-

RACGP. (n.d.). Citrate salts for preventing kidney stones. [Link]

-

Wikipedia. (2024). Citric acid cycle. [Link]

-

Simpson, D. P. (1983). Renal metabolism of citrate. Kidney International, 23(6), 875-883. [Link]

-

Jellison, E. J., et al. (2022). Vantera Mediated Quantification of Urine Citrate and Creatinine: A New Technology to Assess Risk of Nephrolithiasis. Diagnostics, 12(11), 2603. [Link]

-

Barcelo, P., et al. (1993). Randomized double-blind study of potassium citrate in idiopathic hypocitraturic calcium nephrolithiasis. Journal of Urology, 150(6), 1761-1764. [Link]

-

Ferraro, P. M., et al. (2019). Impact of potassium citrate on urinary risk profile, glucose and lipid metabolism of kidney stone formers in Switzerland. Scientific Reports, 9(1), 12053. [Link]

-

Erdem, M., & Bedir, A. (2014). A Simple Modified Method for Urine Citrate Determination. Journal of Experimental and Clinical Medicine, 31(4), 237-240. [Link]

-

Pak, C. Y., et al. (1985). Long-term treatment of calcium nephrolithiasis with potassium citrate. The Journal of Urology, 134(1), 11-19. [Link]

-

Pajor, A. M. (1999). Citrate transport by the kidney and intestine. Seminars in Nephrology, 19(2), 195-200. [Link]

-

van der Woude, M. F. J., & van de Kar, N. C. A. J. (2013). Hypocitraturia: a common but not well-known cause of nephrolithiasis. Netherlands Journal of Medicine, 71(7), 380-382. [Link]

-

Journal of Laboratory and Precision Medicine. (2020). Validation of urine citrate and oxalate measurement on the Roche Cobas® c502 chemistry analyzer. [Link]

-

Gamba, G. (2022). Involvement of Tricarboxylic Acid Cycle Metabolites in Kidney Diseases. International Journal of Molecular Sciences, 23(19), 11899. [Link]

-

Erdem, M., & Bedir, A. (2014). A novel method for the determination of urinary citrate levels. Journal of Experimental and Clinical Medicine, 31(4), 237-240. [Link]

-

Pak, C. Y., et al. (1992). Physicochemical action of potassium-magnesium citrate in nephrolithiasis. Journal of Bone and Mineral Research, 7(3), 281-285. [Link]

-

American Family Physician. (2017). Citrate Salts for Preventing and Treating Calcium-Containing Kidney Stones in Adults. [Link]

-

Soygür, T., et al. (2002). Long-term effects of potassium citrate therapy on the formation of new stones in groups of recurrent stone formers with hypocitraturia. Urological Research, 30(3), 163-167. [Link]

-

Gloucestershire Hospitals NHS Foundation Trust. (2024). Dissolving Uric Acid Stones using Potassium Citrate. [Link]

-

Pak, C. Y. (1995). Citrate and renal calculi: An update. Mineral and Electrolyte Metabolism, 20(6), 371-377. [Link]

-

Icard, P., et al. (2021). Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. International Journal of Molecular Sciences, 22(16), 8947. [Link]

Sources

- 1. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]

- 2. Hypocitraturia and Renal Calculi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Potassium citrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. njmonline.nl [njmonline.nl]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. mims.com [mims.com]

- 9. Role of Citrate in Pathophysiology and Medical Management of Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 11. HOW POTASSIUM CITRATE PILLS WORK | Kidney Stone Program [kidneystones.uchicago.edu]

- 12. Dissolving Uric Acid Stones using Potassium Citrate [gloshospitals.nhs.uk]

- 13. Renal metabolism of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term treatment of calcium nephrolithiasis with potassium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Potassium Citrate on Calcium Phosphate Stones in a Model of Hypercalciuria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Randomized double-blind study of potassium citrate in idiopathic hypocitraturic calcium nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-term effects of potassium citrate therapy on the formation of new stones in groups of recurrent stone formers with hypocitraturia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vantera Mediated Quantification of Urine Citrate and Creatinine: A New Technology to Assess Risk of Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Role of Citrate in Cellular Metabolism

Abstract

Citrate, a seemingly simple tricarboxylic acid, stands at the nexus of cellular metabolism, acting as a critical intermediate, a master allosteric regulator, and a key signaling molecule. This technical guide provides an in-depth exploration of the multifaceted roles of citrate, beginning with its synthesis in the mitochondria and its pivotal function in the Krebs cycle. We will dissect the mechanisms of its transport into the cytosol via the mitochondrial citrate carrier and its subsequent cleavage to provide the fundamental building block for biosynthesis. Particular focus is given to citrate's role as a high-energy signal that reciprocally regulates glycolysis and fatty acid synthesis, a cornerstone of metabolic homeostasis. Furthermore, this guide details robust experimental protocols for quantifying cellular citrate levels, discusses the therapeutic implications of targeting citrate metabolism in diseases such as cancer, and explores the clinical use of potassium citrate in managing metabolic acidosis and nephrolithiasis. Through a synthesis of established biochemical principles and recent scientific findings, this document serves as a comprehensive resource for professionals seeking to understand and manipulate citrate-dependent metabolic pathways.

Introduction: Citrate as a Central Metabolic Hub

In the intricate network of cellular metabolism, few molecules hold as central a position as citrate.[1][2] Synthesized in the mitochondrial matrix, it is the inaugural intermediate of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a pathway fundamental to cellular respiration in all aerobic organisms.[3] While often viewed through the lens of its catabolic role in ATP production, citrate's significance extends far beyond this singular function.[2][4]

The term "Potassium citrate monobasic" refers to a specific salt, KH₂C₆H₅O₇. In a physiological or experimental context, once dissolved, it is the citrate anion that is the metabolically active species. The potassium cation (K⁺) is a vital electrolyte, but the core metabolic narrative revolves around citrate. When cellular energy charge is high, indicated by abundant ATP, the Krebs cycle slows, and citrate accumulates.[5] This surplus citrate is not wasted; instead, it is exported from the mitochondria to the cytosol, where it becomes a powerful signaling molecule and a primary carbon source for anabolic processes.[2][5]

In the cytosol, citrate serves two primary functions:

-

A Precursor for Biosynthesis: It is the source of acetyl-CoA for the synthesis of fatty acids and cholesterol.[6][7]

-

An Allosteric Regulator: It acts as a key feedback inhibitor of glycolysis and an activator of fatty acid synthesis, effectively coordinating carbohydrate breakdown with lipid synthesis.[4][8][9]

This guide will systematically explore these roles, providing both the mechanistic underpinnings and the practical methodologies for their investigation.

The Journey of Citrate: From Mitochondria to Cytosol

Synthesis: The First Step of the Krebs Cycle

Citrate is formed in the mitochondrial matrix through the Claisen condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by the pace-making enzyme citrate synthase (CS) .[10][11][12] This reaction is highly exergonic (ΔG°' ≈ -31.4 kJ/mol), making it a virtually irreversible and critical regulatory point of the cycle.[13] The binding of oxaloacetate to citrate synthase induces a significant conformational change, creating a high-affinity binding site for acetyl-CoA and sequestering the substrates from the solvent, which is crucial for the catalytic mechanism.[13]

Transport: The Mitochondrial Citrate Carrier (CIC)

While the inner mitochondrial membrane is impermeable to most metabolites, including acetyl-CoA, it possesses a specific transporter for citrate.[5][14] The mitochondrial citrate carrier (CIC) , also known as SLC25A1, facilitates the efflux of citrate from the matrix into the cytosol.[6][8][15] This transport is not passive; it operates as an antiport system, exchanging mitochondrial citrate for a cytosolic dicarboxylate, typically malate.[15][16] The activity and expression of CIC are highly regulated, with elevated levels found in lipogenic tissues like the liver and pancreas.[6][15] This transport mechanism is the lynchpin connecting mitochondrial carbohydrate metabolism to cytosolic fatty acid synthesis.[6][15]

Citrate as a Master Regulator of Metabolic Flux

Once in the cytosol, citrate acts as a barometer of cellular energy status. High cytosolic citrate levels signal that the cell has ample energy and biosynthetic precursors, triggering a shift from catabolism (energy production) to anabolism (energy storage). This is achieved through the allosteric regulation of two key enzymes at opposing ends of metabolism.

Inhibition of Glycolysis: The PFK-1 Checkpoint

Citrate is a potent allosteric inhibitor of phosphofructokinase-1 (PFK-1) , a master regulatory enzyme of glycolysis.[8][17] PFK-1 catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. By binding to a distinct allosteric site on PFK-1, citrate enhances the inhibitory effect of ATP, decreasing the enzyme's affinity for its substrate, fructose-6-phosphate.[17][18] This feedback mechanism ensures that when the Krebs cycle is saturated (leading to citrate accumulation), the glycolytic pathway is throttled down, preventing the unnecessary breakdown of glucose.[3]

Activation of Lipogenesis: The ACC Switch

Simultaneously, cytosolic citrate acts as a critical feed-forward activator of acetyl-CoA carboxylase (ACC) , the enzyme that catalyzes the first committed step in fatty acid synthesis.[7][9] ACC carboxylates acetyl-CoA to form malonyl-CoA. Citrate binding to ACC promotes the polymerization of the enzyme into an active filamentous form.[7] This activation ensures that the acetyl-CoA produced from citrate cleavage is efficiently channeled into the synthesis of fatty acids for storage.[7]

The dual regulation by citrate—inhibiting PFK-1 while activating ACC—is a textbook example of elegant metabolic control, preventing a futile cycle of simultaneous glucose breakdown and fatty acid synthesis.[19]

The Citrate Shuttle: Bridging Metabolism for Biosynthesis

The transport of citrate out of the mitochondria and its subsequent cleavage in the cytosol is collectively known as the citrate shuttle or the citrate-pyruvate cycle.[7][14][20]

-

Export: Citrate is exported from the mitochondria via the CIC in exchange for malate.[15][16]

-

Cleavage: In the cytosol, the enzyme ATP-citrate lyase (ACLY) utilizes ATP to cleave citrate back into acetyl-CoA and oxaloacetate.[19][21] This reaction is the primary source of cytosolic acetyl-CoA for fatty acid and cholesterol synthesis.[5][14]

-

Regeneration: The resulting oxaloacetate is then reduced to malate by cytosolic malate dehydrogenase. Malate has two fates: it can be transported back into the mitochondria to continue the shuttle, or it can be oxidatively decarboxylated by malic enzyme to produce pyruvate and NADPH.[7] This latter reaction is significant as it provides a portion of the NADPH required for the reductive biosynthesis of fatty acids.[7]

Diagram: The Citrate Shuttle and its Regulatory Role A schematic illustrating the transport of citrate from the mitochondrion to the cytosol and its subsequent impact on glycolysis and fatty acid synthesis.

Therapeutic Relevance and Drug Development

The central role of citrate makes its metabolic pathways attractive targets for therapeutic intervention.

-

Oncology: Many cancer cells exhibit reprogrammed metabolism, characterized by high rates of glycolysis and lipogenesis to support rapid proliferation.[19][21][22] This makes the citrate shuttle and the enzymes ACLY and ACC critical for tumor growth.[21][23][24] Targeting citrate metabolism is an emerging strategy in cancer treatment, with preclinical studies showing that administering high doses of citrate can inhibit glycolysis, promote apoptosis, and increase sensitivity to cytotoxic drugs.[21][22][23]

-

Metabolic Syndrome: Given its role in lipogenesis, dysregulation of citrate metabolism is implicated in conditions like non-alcoholic fatty liver disease (NAFLD).

-

Nephrolithiasis (Kidney Stones): Potassium citrate is a well-established clinical therapy for preventing certain types of kidney stones.[25][26][27] Its mechanism of action is twofold: it increases urinary citrate levels, which inhibits calcium oxalate crystal formation, and it alkalizes the urine, which increases the solubility of uric acid.[28][29]

Quantitative Analysis of Citrate Metabolism

Accurate measurement of citrate levels and the activity of related enzymes is fundamental to studying its metabolic role.

Data Summary: Representative Citrate Concentrations

| Parameter | Typical Range | Tissue/Compartment | Significance |

| Mitochondrial Citrate | 0.5 - 1.5 mM | Liver, Heart | Reflects Krebs Cycle flux |

| Cytosolic Citrate | 0.2 - 1.0 mM | Liver (Fed State) | Key regulator of PFK-1 and ACC |

| Plasma Citrate | 100 - 150 µM | Human Plasma | Systemic metabolic indicator |

| Urinary Citrate | 320 - 640 mg/day | Human Urine | Biomarker for kidney stone risk[27] |

Note: Values are approximate and can vary significantly based on metabolic state, diet, and species.

Experimental Protocol: Colorimetric Assay for Cellular Citrate

This protocol provides a robust method for quantifying citrate concentration in cell or tissue lysates based on a coupled enzyme assay.[30][31]

Principle: Citrate is converted to oxaloacetate and acetyl-CoA by citrate lyase. The products are then used in a series of reactions that ultimately generate a product that can be measured colorimetrically (OD 570 nm) or fluorometrically (Ex/Em = 535/587 nm). The signal is directly proportional to the amount of citrate in the sample.

Materials:

-

Citrate Assay Kit (e.g., Sigma-Aldrich MAK057 or equivalent)[30]

-

Homogenizer or sonicator

-

10 kDa Molecular Weight Cut-Off (MWCO) Spin Filters

-

96-well microplate (clear for colorimetric assay)

-

Microplate reader

-

Ice-cold Citrate Assay Buffer

Methodology:

-

Sample Preparation (Causality: Rapidly quenching metabolism and extracting metabolites is critical for accuracy):

-

Harvest cells (1-2 x 10⁶) or weigh tissue (~20 mg).

-

Immediately homogenize the sample on ice in 100 µL of ice-cold Citrate Assay Buffer.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Self-Validation Step: To remove enzymes that may interfere with the assay, deproteinize the supernatant using a 10 kDa MWCO spin filter. The resulting flow-through contains the citrate.[30][31]

-

-

Standard Curve Preparation (Causality: A standard curve is essential for converting absorbance readings to absolute concentrations):

-

Prepare a 1 mM citrate standard solution as described in the kit manual.[30]

-

Create a series of standards in a 96-well plate (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Adjust the volume of each standard well to 50 µL with Citrate Assay Buffer.

-

-

Reaction Setup:

-

Add 1-50 µL of your deproteinized sample to duplicate wells of the 96-well plate.

-

Adjust the final volume of each sample well to 50 µL with Citrate Assay Buffer.

-

Prepare the Reaction Mix according to the kit protocol by combining the Assay Buffer, Enzyme Mix, Developer, and Probe.

-

Add 50 µL of the Reaction Mix to each well containing standards and samples.

-

-

Incubation and Measurement:

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance (OD) at 570 nm.

-

-

Calculation:

-

Subtract the 0 (blank) standard reading from all measurements.

-

Plot the standard curve (nmol/well vs. OD 570 nm).

-

Determine the amount of citrate in the sample wells from the standard curve and calculate the citrate concentration based on the sample volume added.

-

Diagram: Citrate Assay Experimental Workflow A flowchart detailing the key steps for the quantification of cellular citrate.

Conclusion

Potassium citrate, through its metabolically active citrate anion, is far more than a simple Krebs cycle intermediate. It is a master controller that elegantly integrates carbohydrate and lipid metabolism, responding to the energetic state of the cell to direct flux towards either energy production or storage. Its central role in biosynthesis, allosteric regulation, and cellular signaling has profound implications for health and disease, making it a subject of intense interest in fields ranging from oncology to nephrology. A thorough understanding of the mechanisms governing citrate synthesis, transport, and downstream effects, supported by robust experimental validation, is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this pivotal metabolite.

References

-

The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond. (2021). MDPI. [Link]

-

Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. (2021). International Journal of Molecular Sciences. [Link]

-

The Mitochondrial Citrate Carrier: Metabolic Role and Regulation of Its Activity and Expression. (n.d.). PubMed. [Link]

-

Tricarboxylate transport protein, mitochondrial. (n.d.). Wikipedia. [Link]

-

Citrate–malate shuttle. (n.d.). Wikipedia. [Link]

-

The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond. (2021). PubMed. [Link]

-

Potassium Citrate/Citric Acid 1100mg-334mg/5mL Solution: Clinical Profile. (n.d.). GlobalRx. [Link]

-

Targeting Citrate as a Novel Therapeutic Strategy in Cancer Treatment. (2020). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

-

Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology. (2022). Biochemical Society Transactions. [Link]

-

The mitochondrial citrate carrier: a new player in inflammation. (2011). Biochemical Journal. [Link]

-

Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. (2021). PubMed Central. [Link]

-

4.4: Fatty acid synthesis. (2021). Medicine LibreTexts. [Link]

-

Citrate synthase. (n.d.). Wikipedia. [Link]

-

Fatty Acid Synthesis (Citrate Shuttle) Mnemonic for USMLE. (n.d.). Pixorize. [Link]

-

The regulatory role of citrate in the metabolism. (n.d.). ResearchGate. [Link]

-

Kinetics and Mechanism of the Citrate Synthase from the Thermophilic Archaeon Thermoplasma acidophilum. (2000). Biochemistry. [Link]

-

A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation. (2018). Frontiers in Immunology. [Link]

-

Fatty Acid Biosynthesis | Citrate - Acetyl CoA Shuttle. (2023). YouTube. [Link]

-

Citrate vs Carnitine Shuttle? (2019). Reddit. [Link]

-

Citrate Synthase - Mechanism. (n.d.). Hamilton College. [Link]

-

Potassium citrate (oral route). (2024). Mayo Clinic. [Link]

-

Citrate (Si)-synthase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

Citrate Synthase Activity Colorimetric Assay Kit. (n.d.). Assay Genie. [Link]

-

CITRATE SYNTHASE: Structure, Control, and Mechanism. (1986). Annual Review of Biochemistry. [Link]

-

Citrate Synthase Assay (CS). (n.d.). 3H Biomedical. [Link]

-

Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. (2021). Semantic Scholar. [Link]

-

What is the relationship between citrate and phosphofructokinase-1 in glycolysis? (n.d.). Study.com. [Link]

-

Alkalinizing Agents for Kidney Stones. (n.d.). withpower.com. [Link]

-

Efficacy of potassium polycitrate on renal stone and microlithiasis predisposed by metabolic disorders. (2015). PubMed Central. [Link]

-

Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. (2021). PubMed. [Link]

-

Potassium Citrate Dosage Guide + Max Dose, Adjustments. (2023). Drugs.com. [Link]

-

Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update. (2021). MDPI. [Link]

-

QuantiChrom Citrate Synthase Assay Kit. (n.d.). BioAssay Systems. [Link]

-

Citric acid cycle. (n.d.). Wikipedia. [Link]

-

Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase. (2014). PubMed Central. [Link]

-

Citrate regulation of Glycolysis in the liver. (2021). Reddit. [Link]

Sources

- 1. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. The mitochondrial citrate carrier: metabolic role and regulation of its activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.libretexts.org [med.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 10. Citrate synthase - Wikipedia [en.wikipedia.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. annualreviews.org [annualreviews.org]

- 13. Citrate Synthase - Mechanism [chem.uwec.edu]

- 14. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]

- 15. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]

- 16. portlandpress.com [portlandpress.com]

- 17. atlas.org [atlas.org]

- 18. reddit.com [reddit.com]

- 19. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty Acid Synthesis (Citrate Shuttle) Mnemonic for USMLE [pixorize.com]

- 21. researchgate.net [researchgate.net]

- 22. Targeting citrate as a novel therapeutic strategy in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Potassium citrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 26. Alkalinizing Agents for Kidney Stones · Info for Participants · Phase Phase < 1 Clinical Trial 2026 | Power | Power [withpower.com]

- 27. drugs.com [drugs.com]

- 28. Articles [globalrx.com]

- 29. Efficacy of potassium polycitrate on renal stone and microlithiasis predisposed by metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (Tripotassium Citrate)

This technical guide provides a comprehensive overview of Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate, commonly known as tripotassium citrate, with the CAS number 866-83-1. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, pharmacological actions, and diverse applications.

Introduction

Tripotassium citrate is the potassium salt of citric acid, a ubiquitous compound in nature and a key intermediate in metabolism.[1] It is a white, hygroscopic crystalline powder that is odorless and has a saline taste.[2] This guide will delve into the multifaceted nature of tripotassium citrate, from its fundamental chemical characteristics to its critical role in pharmaceutical formulations and clinical applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of tripotassium citrate is fundamental for its application in research and drug development. These properties dictate its behavior in various formulations and biological systems.

| Property | Value | Reference |

| Molecular Formula | K₃C₆H₅O₇ | [1] |

| Molecular Weight | 306.39 g/mol (anhydrous) | [3] |

| CAS Number | 866-83-1 (anhydrous) | [4] |

| Appearance | White, hygroscopic crystalline powder | [2] |

| Solubility | Freely soluble in water, almost insoluble in ethanol | [2] |

| pH (5% solution) | 7.5 - 9.0 | [3] |

| Potassium Content | 38.28% by mass | [1] |

Tripotassium citrate is chemically stable when stored at ambient temperatures.[2] However, its hygroscopic nature, particularly in its monohydrate form, necessitates storage in tight containers to prevent moisture absorption.[2][5]

Synthesis and Manufacturing

The synthesis of tripotassium citrate is typically achieved through the neutralization of citric acid with a high-purity potassium source.[2]

Laboratory-Scale Synthesis Protocol

A common laboratory method involves the reaction of citric acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate.[1][2]

Step-by-Step Protocol:

-

Dissolve a known quantity of citric acid monohydrate in distilled water.

-

Gradually add a stoichiometric amount of potassium hydroxide (or potassium carbonate/bicarbonate) solution while stirring continuously. Effervescence will be observed if using carbonate or bicarbonate.

-

Monitor the pH of the solution. Continue adding the potassium source until the pH reaches a neutral to slightly alkaline range (typically pH 7-8).

-

Filter the resulting solution to remove any impurities.

-

Evaporate the solvent under reduced pressure to induce granulation and crystallization of tripotassium citrate.[1][2]

-

The resulting crystals can be dried in an oven to remove residual moisture.

An alternative industrial process involves the reaction of an aqueous suspension of an alkaline earth metal citrate (like calcium citrate) with potassium hydroxide, followed by the addition of solid potassium carbonate.[6]

Pharmacology and Mechanism of Action

Tripotassium citrate's primary pharmacological effect is as a systemic and urinary alkalinizing agent.[7]

Pharmacodynamics

Upon oral administration, tripotassium citrate is absorbed and metabolized to potassium bicarbonate.[8] This metabolic conversion results in an alkaline load, leading to an increase in blood and urinary pH.[9] The elevated urinary citrate levels are primarily due to a modification in the renal handling of citrate rather than an increased filtered load.[7]

The key pharmacodynamic effects include:

-